

Application Notes: Cyclopropanation of α,β -Unsaturated Carbonyls with

Trimethylsulfoxonium Bromide

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Compound of Interest				
Compound Name:	Trimethylsulfoxonium Bromide			
Cat. No.:	B049335	Get Quote		

Introduction

The cyclopropanation of α,β -unsaturated carbonyl compounds using dimethylsulfoxonium methylide, generated from **trimethylsulfoxonium bromide**, is a cornerstone of organic synthesis known as the Corey-Chaykovsky reaction.[1][2][3] This reaction provides a reliable method for the formation of a three-membered ring, a structural motif present in numerous natural products and biologically active molecules.[4] The reaction proceeds via a nucleophilic 1,4-conjugate addition of the sulfur ylide to the enone, followed by an intramolecular cyclization to form the cyclopropyl group.[2][5] This methodology is valued for its high stereochemical control, typically yielding the thermodynamically more stable trans-cyclopropanes.[4][6]

Mechanism of Action

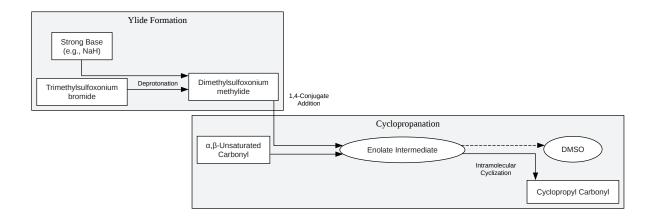
The reaction is initiated by the deprotonation of **trimethylsulfoxonium bromide** with a strong base, such as sodium hydride (NaH), to form the reactive intermediate, dimethylsulfoxonium methylide.[2] This ylide then acts as a nucleophile, attacking the β -carbon of the α,β -unsaturated carbonyl compound in a Michael-type addition.[2][4] The resulting enolate subsequently undergoes an intramolecular nucleophilic substitution, where the enolate oxygen attacks the carbon bearing the sulfoxonium group, leading to the displacement of dimethyl sulfoxide (DMSO) and the formation of the cyclopropane ring.[5]

Applications in Research and Drug Development



The cyclopropyl moiety is a key pharmacophore in a variety of therapeutic agents due to its unique conformational properties and metabolic stability. The Corey-Chaykovsky cyclopropanation is therefore a widely employed strategy in medicinal chemistry and drug development. For instance, chalcones, which are recognized as "privileged structures" in medicinal chemistry, can be converted to their cyclopropyl derivatives, potentially enhancing their therapeutic efficacy.[1] The resulting cyclopropyl ketones are versatile intermediates that can be further elaborated into more complex molecular architectures.[7] The reaction's tolerance to a range of functional groups makes it suitable for the late-stage modification of complex molecules.[7]

Key Reaction Pathway



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Caption: General overview of the cyclopropanation reaction, from ylide formation to the final product.



Experimental Protocols

Protocol 1: General Procedure for the Cyclopropanation of α,β -Unsaturated Ketones

This protocol is adapted from studies on the cyclopropanation of various enones.[4]

Materials:

- Trimethylsulfoxonium bromide or iodide (1.2 2.0 equiv.)
- Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 2.0 equiv.)
- α,β-Unsaturated ketone (1.0 equiv.)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- · Diethyl ether
- Anhydrous sodium sulfate (Na₂SO₄)
- Hexanes (for washing NaH)
- Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, nitrogen inlet)

Procedure:

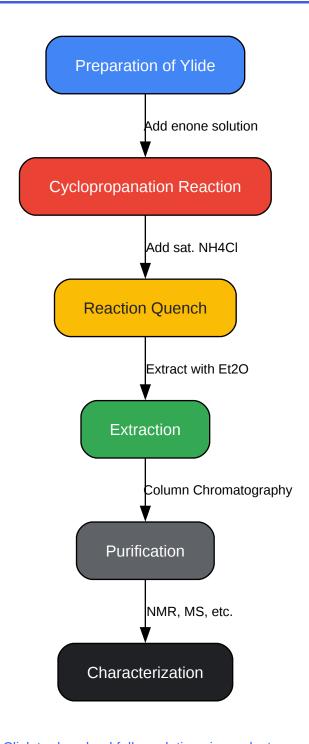
- Preparation of the Ylide:
 - To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion in mineral oil).
 - Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.



- Add anhydrous DMSO or DMF to the flask, followed by the portion-wise addition of trimethylsulfoxonium bromide or iodide at room temperature.
- Stir the resulting mixture at room temperature for 1 hour. The solution should become clear, indicating the formation of the dimethylsulfoxonium methylide.
- Cyclopropanation Reaction:
 - \circ In a separate flask, dissolve the α,β -unsaturated ketone in anhydrous THF or DMF.
 - Cool the ylide solution to a specified temperature (e.g., -30 °C to 0 °C) using an appropriate cooling bath.
 - Slowly add the solution of the enone to the ylide solution via a syringe or dropping funnel over 15-20 minutes.
 - Stir the reaction mixture at the cooled temperature for a designated time (e.g., 1 hour),
 and then allow it to warm to room temperature and stir for an additional 2-16 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification:
 - Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
 - Extract the aqueous layer with diethyl ether (3 x 20 mL).
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to afford the desired cyclopropyl ketone.

Experimental Workflow





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Caption: A stepwise workflow for the cyclopropanation of α , β -unsaturated carbonyls.

Data Presentation

Table 1: Cyclopropanation of Chalcones



The following table summarizes the yields of various substituted cyclopropyl chalcones synthesized via the Corey-Chaykovsky reaction.[1]

Entry	Ar¹ (on carbonyl)	Ar² (on phenyl ring)	Yield (%)
1	Phenyl	Phenyl	70
2	4-Methoxyphenyl	Phenyl	82
3	4-Chlorophenyl	Phenyl	75
4	Phenyl	4-Chlorophenyl	68
5	Phenyl	4-Methylphenyl	78

Table 2: Cyclopropanation of y-Silyloxy- α , β -Unsaturated Aryl Ketones

This table presents the yields and diastereomeric ratios for the cyclopropanation of a series of γ -silyloxy- α , β -unsaturated aryl ketones.[4]



Entry	Substrate	Yield (%)	Diastereomeric Ratio (anti:syn)
1	y-(tert- butyldimethylsilyloxy)- α,β-unsaturated aryl ketone (Aryl = Phenyl)	97	>10:1
2	y-(tert- butyldimethylsilyloxy)- α,β-unsaturated aryl ketone (Aryl = 4-Cl- Ph)	95	>10:1
3	y-(tert- butyldimethylsilyloxy)- α,β-unsaturated aryl ketone (Aryl = 4- MeO ₂ C-Ph)	92	>10:1
4	y-(tert- butyldiphenylsilyloxy)- α,β-unsaturated alkyl ketone	85	>10:1

Table 3: Cyclopropanation of Various Enones with an Improved In Situ Ylide Generation

This table showcases the yields for the cyclopropanation of diverse enones using an in situ ylide generation method with an organic base (MTBD) in acetonitrile.[6]



Entry	Substrate	Product	Yield (%)
1	Chalcone	trans-1-Benzoyl-2- phenylcyclopropane	95
2	4-Phenylbut-3-en-2- one	trans-1-Acetyl-2- phenylcyclopropane	80
3	Cyclohex-2-enone	Bicyclo[4.1.0]heptan- 2-one	75
4	(E)-Ethyl cinnamate	trans-Ethyl 2- phenylcyclopropaneca rboxylate	88
5	(E)-3- Phenylacrylonitrile	trans-2- Phenylcyclopropanec arbonitrile	92

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